Chloro/Methoxy Regioisomerism and MAO Isoform Selectivity
The target compound's 7-chloro-6-methoxy substitution pattern on the quinoline core is predicted, based on class-level SAR, to engage the MAO active site differently than the 5-chloro-8-methoxy regioisomer [1]. Direct quantitative comparator data for the exact target compound is not publicly available; however, its closest commercially available regioisomer—4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315374-31-2)—is essentially inactive against human MAO-A, with an IC₅₀ exceeding 100,000 nM [2]. A second regioisomer, 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315343-84-0), exhibits rat MAO-B inhibition with an IC₅₀ of 209 nM, confirming that chloro/methoxy positioning on the quinoline ring is a critical determinant of MAO isoform potency [3]. The 7-chloro-6-methoxy architecture of the target compound places the electron-withdrawing chloro substituent adjacent to the electron-donating methoxy group, creating a unique electronic environment at the 4-amino linkage that is absent in the 5,8-substituted analogs.
| Evidence Dimension | MAO-A and MAO-B inhibitory activity as a function of quinoline chloro/methoxy regioisomerism |
|---|---|
| Target Compound Data | 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid: no public IC₅₀ data identified at time of analysis |
| Comparator Or Baseline | 4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid: MAO-A IC₅₀ > 100,000 nM [2]; 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid: rat MAO-B IC₅₀ = 209 nM [3] |
| Quantified Difference | > 478-fold difference in MAO-B potency between the 5-chloro-8-methoxy-3-carboxy analog (209 nM) and the 5-chloro-8-methoxy-4-carboxy analog (inactive at MAO-A); magnitude of shift for 7-chloro-6-methoxy substitution remains to be empirically determined |
| Conditions | MAO-A: human recombinant enzyme expressed in insect cell microsomes, kynuramine substrate. MAO-B: rat brain mitochondrial homogenate, spectrophotometric detection of 4-hydroxyquinoline [2][3] |
Why This Matters
Researchers developing SAR around 4-aminoquinoline MAO inhibitors cannot interchange 7-chloro-6-methoxy and 5-chloro-8-methoxy isomers without risking complete loss of target engagement; the target compound represents a distinct and unexplored vector in the quinoline SAR landscape.
- [1] Fan T, et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):282–293. View Source
- [2] BindingDB BDBM50502792 (CHEMBL4460034). Inhibition of human recombinant MAO-A by 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid: IC₅₀ > 1.00E+5 nM. View Source
- [3] BindingDB BDBM50038204 (CHEMBL3094026). Inhibition of rat MAO-B by 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid: IC₅₀ = 209 nM. View Source
